molecular formula C18H15N3O2S B2436709 N-(4-phenyldiazenylphenyl)benzenesulfonamide CAS No. 102840-99-3

N-(4-phenyldiazenylphenyl)benzenesulfonamide

Cat. No.: B2436709
CAS No.: 102840-99-3
M. Wt: 337.4
InChI Key: JGHSIHWEEQODNJ-FMQUCBEESA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in Scheme 1 . “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative when treated with ammonium .


Molecular Structure Analysis

The molecular structure of “N-(4-phenyldiazenylphenyl)benzenesulfonamide” was characterized by analytical techniques such as UV, FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

The compound is stable in air and nitrogen atmospheres until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place in two steps at 258–345 and 422–533 °C . Decomposition in nitrogen takes place in one endothermic step between 259 and 344 °C, with the maximum of the heat flow at 320.8 °C .


Physical and Chemical Properties Analysis

The compound is stable, in air and nitrogen atmospheres, until 205 °C . At temperatures higher than 205 °C, in air, the oxidative decomposition takes place . The color removal (at a current density of 5 mA cm-2) after 90 min was approximately 50% .

Scientific Research Applications

Chemical Synthesis and Transformations

Benzenesulfonamides have been utilized as key intermediates in diverse chemical transformations, including solid-phase synthesis. These compounds have facilitated the development of privileged scaffolds through polymer-supported synthesis, highlighting their versatility in chemical space exploration (Fülöpová & Soural, 2015).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives, including those related to N-(4-phenyldiazenylphenyl)benzenesulfonamide, have been investigated for their potential as enzyme inhibitors. For instance, they have shown high-affinity inhibition of kynurenine 3-hydroxylase, which could be beneficial for neurological conditions (Röver et al., 1997). Similarly, their inhibitory activity against carbonic anhydrases has been studied for potential anti-metastatic effects in cancer therapy (Pacchiano et al., 2011).

Material Science and Catalysis

Sulfonamide derivatives have found applications in material science, particularly in catalysis. For example, they have been used in oxidative cross-coupling reactions, demonstrating their role in facilitating complex chemical reactions (Miura et al., 1998).

Pharmaceutical Research

The structural motif of benzenesulfonamides has been explored in the development of new pharmaceutical compounds. This includes the investigation of novel sulfonamide derivatives for their potential as progesterone receptor antagonists, which could have implications in treating conditions like breast cancer and endometriosis (Yamada et al., 2016).

Safety and Hazards

The safety data sheet for benzenesulfonamide indicates that it is harmful if swallowed . It advises washing face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product . In case of ingestion, it recommends calling a poison center or doctor/physician if you feel unwell and rinsing the mouth .

Biochemical Analysis

Biochemical Properties

N-(4-phenyldiazenylphenyl)benzenesulfonamide has been shown to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This interaction suggests that this compound could be a useful target for discovering novel antiproliferative agents .

Cellular Effects

In cellular studies, this compound has demonstrated significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has also been found to induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to carbonic anhydrase IX, inhibiting its activity . This inhibition can lead to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Temporal Effects in Laboratory Settings

It has been observed to have a significant inhibitory effect against cancer cell lines, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its inhibition of carbonic anhydrase IX . This enzyme plays a crucial role in many biochemical reactions, and its inhibition can lead to significant changes in metabolic flux or metabolite levels .

Transport and Distribution

Its ability to inhibit carbonic anhydrase IX suggests it may interact with this enzyme in specific cellular locations .

Subcellular Localization

Given its interaction with carbonic anhydrase IX, it is likely to be found in locations where this enzyme is present .

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSIHWEEQODNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501038928
Record name Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102840-99-3
Record name Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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